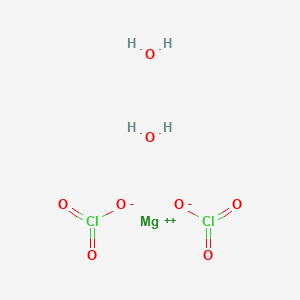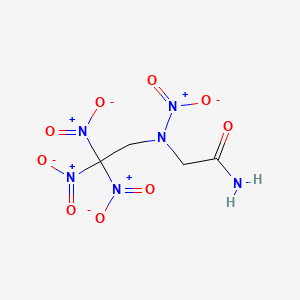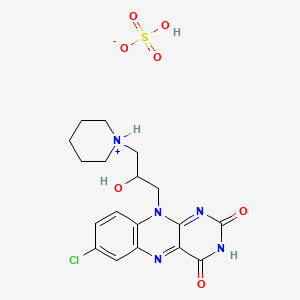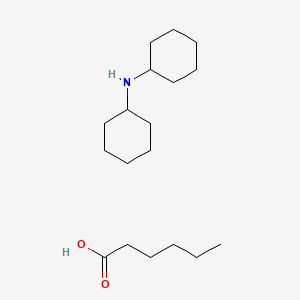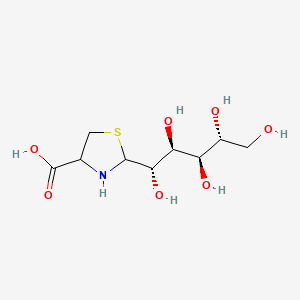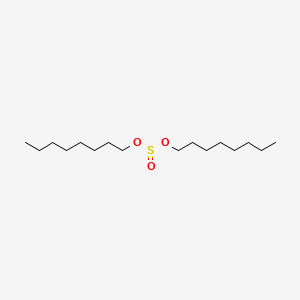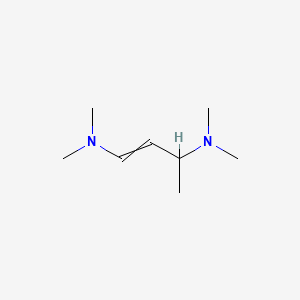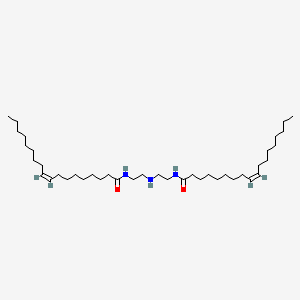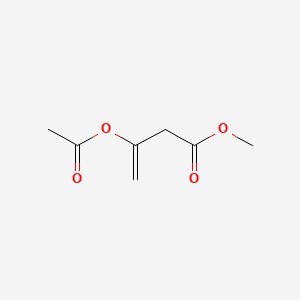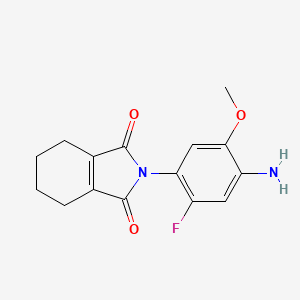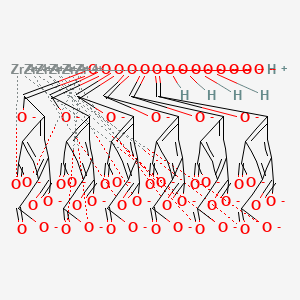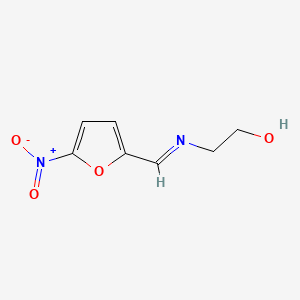
N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholinoethyl group, a tetrahydrofurfuryl group, and a naphthaleneethylamine moiety. The bioxalate form indicates that it is a salt formed with oxalic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate typically involves multiple steps. One common approach is to start with the preparation of the morpholinoethyl intermediate, followed by the introduction of the tetrahydrofurfuryl and naphthaleneethylamine groups. The final step involves the formation of the bioxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired reactions.
化学反応の分析
Types of Reactions
N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including cytotoxic effects on cancer cells.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The exact mechanism of action of N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate is not well-documented. it is believed to interact with specific molecular targets and pathways within cells, potentially affecting cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Known for its cytotoxic effects on cancer cells.
Bis(7-(N-(2-morpholinoethyl)sulfamoyl)benzo[c][1,2,5]oxadiazol-5-yl)sulfane: Used for imaging thiols in live cells.
2-Morpholinoethyl-substituted benzimidazolium salts: Synthesized for various applications, including as precursors for N-heterocyclic carbene complexes.
Uniqueness
N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
10337-39-0 |
|---|---|
分子式 |
C27H36N2O10 |
分子量 |
548.6 g/mol |
IUPAC名 |
2-hydroxy-2-oxoacetate;2-morpholin-4-ium-4-ylethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium |
InChI |
InChI=1S/C23H32N2O2.2C2H2O4/c1-2-8-22-19(5-1)6-3-9-23(22)20(17-21-7-4-14-27-21)18-24-10-11-25-12-15-26-16-13-25;2*3-1(4)2(5)6/h1-3,5-6,8-9,20-21,24H,4,7,10-18H2;2*(H,3,4)(H,5,6) |
InChIキー |
WTLPGYWGSJFOBG-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CC(C[NH2+]CC[NH+]2CCOCC2)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
